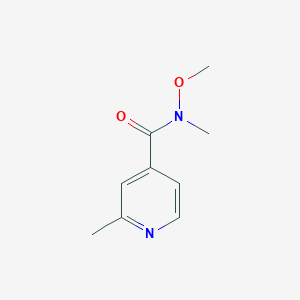![molecular formula C12H19Cl2N3O B11806488 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)
7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused with a furo[3,2-c]pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yields and purity, often achieved through optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation , and reducing agents like sodium cyanoborohydride for reductive amination . The conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reductive amination can produce various substituted derivatives .
科学的研究の応用
7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: These include compounds like piperidinones and spiropiperidines, which share a similar piperidine ring structure.
Pyridine Derivatives: These include compounds like pyridopyrimidines, which have a similar pyridine ring structure.
Uniqueness
7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is unique due to its specific fusion of a piperazine ring with a furo[3,2-c]pyridine structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H19Cl2N3O |
|---|---|
分子量 |
292.20 g/mol |
IUPAC名 |
7-methyl-4-piperazin-1-yl-2,3-dihydrofuro[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-9-8-14-12(10-2-7-16-11(9)10)15-5-3-13-4-6-15;;/h8,13H,2-7H2,1H3;2*1H |
InChIキー |
VRFRDAVUSGAXMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C2=C1OCC2)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806407.png)

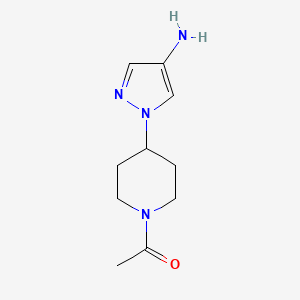



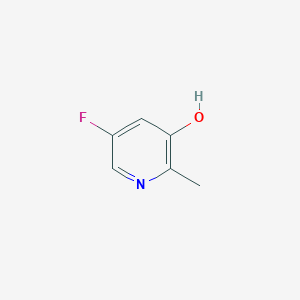

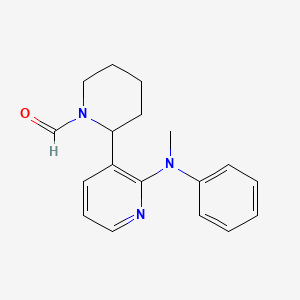
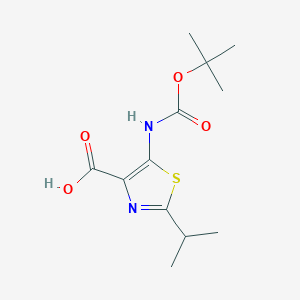
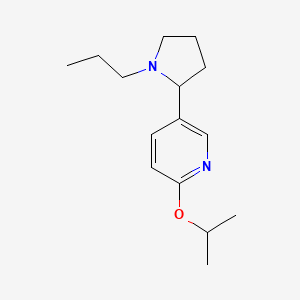

![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)
